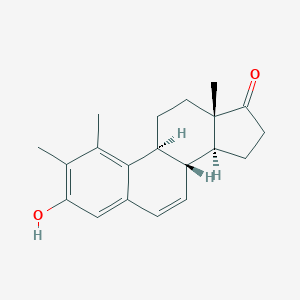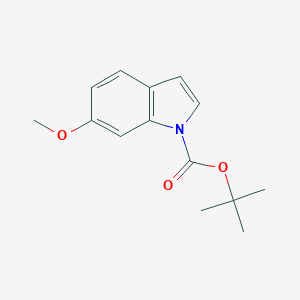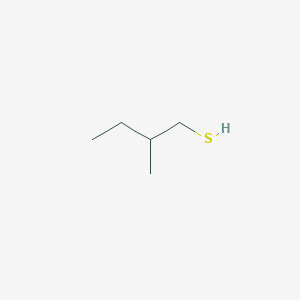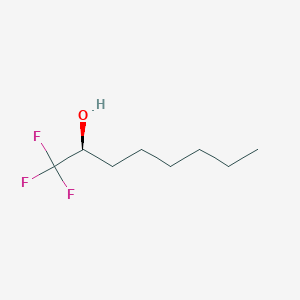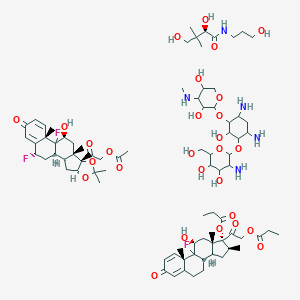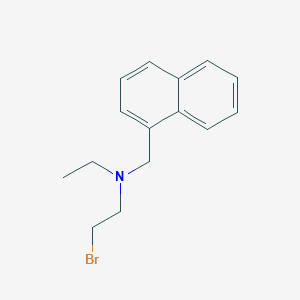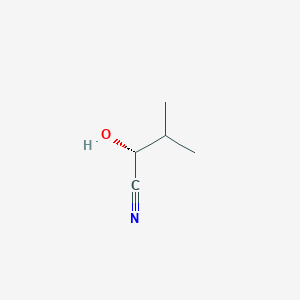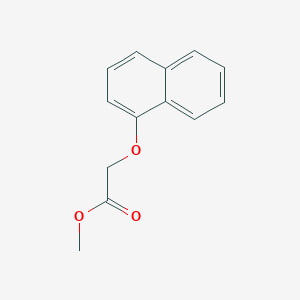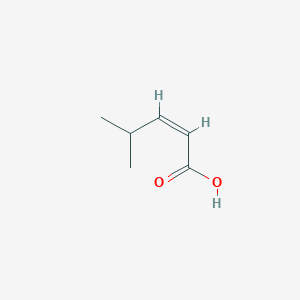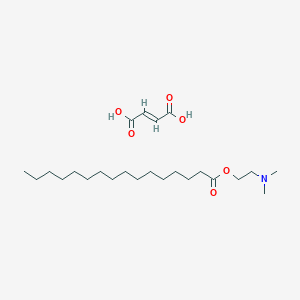
2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) involves the interaction between the compound and the target protein. This interaction results in a conformational change in the protein, which leads to the activation or inhibition of the protein's function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) depend on the target protein. This compound can either activate or inhibit the function of the target protein, which can have various physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) in lab experiments is its specificity. This compound can selectively target a specific protein, which allows for precise experiments. However, one of the limitations of using this compound is its potential toxicity. This compound can be toxic to cells at high concentrations, which can affect the results of the experiment.
Orientations Futures
There are numerous future directions for the study of 2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1). One direction is the development of more specific compounds that can target specific proteins with greater precision. Another direction is the study of the compound's potential use in drug development, where it can be used to study the mechanism of action of various drugs. Additionally, the study of the compound's potential toxicity and its effects on cells is an area that requires further research.
Conclusion:
In conclusion, 2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) is a compound that has numerous scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research in this area can lead to the development of more specific compounds and a better understanding of the compound's potential use in drug development.
Méthodes De Synthèse
2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) is synthesized through a specific method. The synthesis involves the reaction between dimethylaminoethanol and hexadecanoyl chloride, which produces 2-(dimethylamino)ethyl hexadecanoate. This compound is then reacted with maleic anhydride to produce 2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1).
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) has numerous scientific research applications. It is commonly used in the field of biochemistry, where it is used to study the interaction between proteins and ligands. This compound is also used in the field of pharmacology, where it is used to study the mechanism of action of various drugs.
Propriétés
Numéro CAS |
129320-10-1 |
|---|---|
Nom du produit |
2-(Dimethylamino)ethyl hexadecanoate (Z)-2-butenedioate (1:1) |
Formule moléculaire |
C24H45NO6 |
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate |
InChI |
InChI=1S/C20H41NO2.C4H4O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21(2)3;5-3(6)1-2-4(7)8/h4-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
QPENYGQYDUNXCD-WLHGVMLRSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Synonymes |
Hexadecanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1 :1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




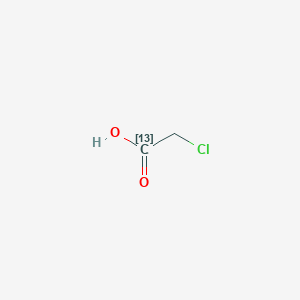
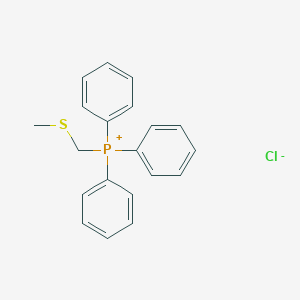
![2-(8-Acetyl-3-benzoyloxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl)acetic acid](/img/structure/B156430.png)
